O-甲基杉木脂甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

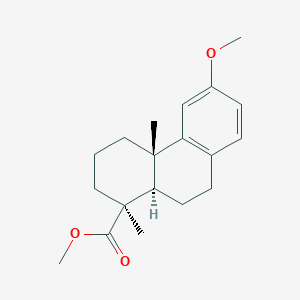

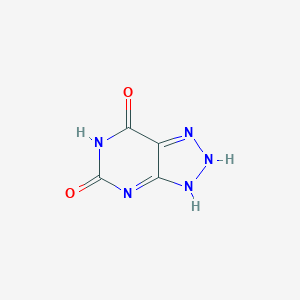

Methyl O-methylpodocarpate is a diterpenoid compound with various synthetic and analytical applications in chemistry, particularly in the study of podocarpaceae. Its structure and reactivity have been explored through various synthetic routes and chemical transformations.

Synthesis Analysis

The synthesis of Methyl O-methylpodocarpate and related compounds involves multiple steps, including oxidation, nitration, and catalytic hydrogenation processes. Bennett and Cambie (1967) described the oxidation of O-methylpodocarpic acid with lead tetra-acetate, producing several products useful for further synthetic applications (Bennett & Cambie, 1967). Cambie et al. (1972) further explored the conversion of methyl 12-Hydroxypodocarpa-8,11,13-trien-19-oate into Methyl 13-hydroxypodocarpa-8,11,13-trien-19-oate, demonstrating a five-stage sequence for the transformation (Cambie, Mathai, & Missen, 1972).

Molecular Structure Analysis

The molecular structure of Methyl O-methylpodocarpate has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. The stereochemistry and regioselectivity of nucleophilic additions to the aromatic ring in this compound have been studied, offering insights into the electrophilic reactivity of manganese tricarbonyl complexes of the diterpenoid (Woo et al., 1995).

Chemical Reactions and Properties

Methyl O-methylpodocarpate participates in a variety of chemical reactions, including decarbonylation, cyclopentaannulation, and functionalization through organometallic complexes. Cambie et al. (1972) detailed the decarbonylation of 12-Methoxypodocarpa-8,11,13-trien-19-oic acid, highlighting the formation of phenanthrene derivatives as a result (Cambie et al., 1972).

Physical Properties Analysis

The physical properties of Methyl O-methylpodocarpate, such as melting points, solubility, and crystalline structure, have been characterized through synthetic and analytical techniques. The differentiation of diastereomers by high field NMR spectroscopy provides detailed insights into the complex's structural characteristics (Mailvaganam et al., 1988).

Chemical Properties Analysis

The chemical properties of Methyl O-methylpodocarpate, including its reactivity patterns and the stability of its derivatives, have been extensively studied. These investigations reveal the compound's potential as a synthetic intermediate for the production of aromatic steroids and other complex molecules. The synthesis and cyclopentaannulation of a diterpenoid chromium carbene complex showed the utility of Methyl O-methylpodocarpate in synthesizing ring-C aromatic steroids (Cambie et al., 1986).

科学研究应用

化学转化和衍生物形成对 O-甲基杉木脂甲酯的研究还探索了其向其他有价值化合物的转化。一项研究重点关注从 O-甲基杉木脂烷制备杉木-9(11)-烯-12-酮,旨在阐明该过程早期形成 8-表杉木-9(11)-烯-12-酮。这项研究在分子力学计算的支持下,制备并全面表征了以前未描述的衍生物,增强了我们对 O-甲基杉木脂甲酯衍生物的化学行为和潜在应用的理解 (Leonelli 等人,2002 年)。

对天然产物合成的贡献该化合物还一直是分离和表征新天然产物过程中的核心。对滨海干皮树的化学研究产生了新的三环二萜,其中建立了诸如 10S-12-羟基-11-甲氧基-13-甲基杉木脂-1,5,8,11,13-戊烯-3,7-二酮之类的结构。这突出了 O-甲基杉木脂甲酯在发现和阐明具有潜在生物活性的新化合物的结构中的作用 (Lin 等人,2001 年)。

催化和绿色化学此外,它在催化中也找到了应用,例如一项关于甲基 13-碘-O-甲基杉木脂甲酯与酰胺的铜催化交叉偶联反应的研究。该研究证明了使用相对廉价的催化剂以高产率合成杉木酸酰胺衍生物,为开发更可持续和更具成本效益的合成方法做出了贡献 (Nguyen 和 Miles,2009 年)。

安全和危害

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

属性

IUPAC Name |

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKWXDWRTACMCC-QRQLOZEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl O-methylpodocarpate | |

CAS RN |

1231-74-9 |

Source

|

| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)